![molecular formula C6H12O3 B7679946 (2R,3R)-3-hydroxy-2-methylpentanoic acid](/img/structure/B7679946.png)
(2R,3R)-3-hydroxy-2-methylpentanoic acid
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Overview
Description
(2R,3R)-3-hydroxy-2-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-2-methylpentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of biocatalysts, such as enzymes, to selectively reduce the keto group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound in large quantities through metabolic pathways that convert simple sugars into the desired product. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-2-methylpentanoic acid.
Reduction: The compound can be reduced to form 2-methylpentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxo-2-methylpentanoic acid.
Reduction: 2-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R,3R)-3-hydroxy-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules that exert various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxy-2-methylpentanoic acid: The enantiomer of (2R,3R)-3-hydroxy-2-methylpentanoic acid with similar chemical properties but different biological activity.
3-hydroxy-2-methylbutanoic acid: A structurally similar compound with one less carbon atom.
2-hydroxy-3-methylpentanoic acid: A positional isomer with the hydroxyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-2-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHALDXJWGLFD-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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